molecular formula C16H10BrN3O4 B12456060 N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B12456060
M. Wt: 388.17 g/mol
InChI Key: DYGATHRDPVZLDH-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromopyridine moiety and a nitrophenyl group attached to a furan ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The addition of a nitro group to the phenyl ring.

    Furan Formation: The construction of the furan ring through cyclization reactions.

    Carboxamide Formation: The attachment of the carboxamide group to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromopyridin-2-yl)-5-(2-aminophenyl)furan-2-carboxamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H10BrN3O4

Molecular Weight

388.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C16H10BrN3O4/c17-10-5-8-15(18-9-10)19-16(21)14-7-6-13(24-14)11-3-1-2-4-12(11)20(22)23/h1-9H,(H,18,19,21)

InChI Key

DYGATHRDPVZLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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